N-(4-bromophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Description
N-(4-Bromophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-bromophenyl group at the acetamide nitrogen and a 4-fluorophenyl group at position 6 of the fused thiazole ring. This scaffold is notable for its structural complexity and pharmacological relevance, particularly in anticancer and antimicrobial research . The compound is synthesized via multi-step reactions, often involving condensation of acetohydrazide intermediates with aromatic aldehydes or ketones .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN3OS/c20-13-3-7-15(8-4-13)22-18(25)9-16-11-26-19-23-17(10-24(16)19)12-1-5-14(21)6-2-12/h1-8,10-11H,9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAWHRYGOYCYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
1. Chemical Structure and Synthesis
The compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by a unique thiazole ring fused with an imidazole moiety. The synthesis typically involves the reaction of 4-bromophenyl and 4-fluorophenyl derivatives with specific acetamides, yielding compounds that exhibit significant biological properties.
2.1 Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens:
- In Vitro Studies : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 6.25 mg/ml against Mycobacterium tuberculosis H37Rv, indicating its potential as an antimycobacterial agent .
- Antifungal Activity : The compound also demonstrated antifungal properties against several fungal strains, although specific MIC values were not detailed in the available literature.
2.2 Anticancer Activity
This compound has been tested for its anticancer potential:
- Cell Line Studies : In vitro tests against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells showed that derivatives of this compound exhibited significant cytotoxic effects. Compounds derived from this structure demonstrated IC50 values comparable to standard chemotherapy agents .
- Mechanism of Action : Molecular docking studies suggest that the compound interacts effectively with specific cancer cell receptors, potentially inhibiting tumor growth through apoptosis induction .
Table 1: Summary of Biological Activities
4.
This compound exhibits significant biological activity with potential applications in antimicrobial and anticancer therapies. Future research should focus on elucidating the detailed mechanisms of action, optimizing synthesis routes for higher yields, and conducting in vivo studies to assess therapeutic efficacy and safety.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Variations
The pharmacological and physicochemical properties of imidazo[2,1-b]thiazole derivatives are highly dependent on substituents. Below is a comparison with key analogs:
Physicochemical Properties
- Melting Points : The target compound’s analogs exhibit melting points ranging from 153°C (5a) to 279–281°C (4d), influenced by substituent polarity and crystallinity .
- Spectral Data : IR spectra consistently show C=O (1666–1751 cm⁻¹) and N-H (3107–3510 cm⁻¹) stretches, confirming acetamide and imidazothiazole moieties .
Anticancer Activity
- Compound 5l : Demonstrates potent cytotoxicity against MDA-MB-231 (IC50 = 1.4 µM), outperforming sorafenib (IC50 = 5.2 µM) .
Antimicrobial Activity
- Compound 12 : Exhibits antimycobacterial activity (MIC: 12.5–25 µg/mL), attributed to the arylidene hydrazide group enhancing membrane penetration .
- Analog 4d: Shows antifungal activity (MIC: 50 µg/mL against Candida albicans), linked to the 4-thiazolidinone moiety .
Anti-inflammatory and Analgesic Activity
- Analog 4a-k : Derivatives with 4-fluorophenylacetamide groups exhibit significant anti-inflammatory (50–60% inhibition at 50 mg/kg) and analgesic effects in rodent models .
Pharmacological Selectivity
- Selectivity for Cancer Cells : Compound 5l shows 16-fold selectivity for MDA-MB-231 over HepG2 cells (IC50 = 22.6 µM), likely due to VEGFR2 targeting .
- Breadth of Activity : The 4-bromophenyl group in the target compound may enhance lipophilicity and bioavailability compared to 4-chloro or 4-methoxy analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize N-(4-bromophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide, and how is reaction progress monitored?
- Answer: The compound is synthesized via multi-step reactions, often involving nucleophilic substitutions and cyclization. For example, imidazo[2,1-b][1,3]thiazole cores are constructed using sodium salts of thiadiazoles or anhydrides under reflux conditions in polar aprotic solvents (e.g., DMF). Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates (e.g., Silufol 254 UV) to track intermediate formation . Optimization of catalytic conditions (e.g., Pd catalysts for cross-coupling) and solvent selection (e.g., ethanol or acetonitrile) is critical for yield improvement .
Q. Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?
- Answer: X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated in studies resolving bond lengths (e.g., C–Br: 1.89 Å) and dihedral angles between aromatic rings . Complementary techniques include:
- IR spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
- NMR (¹H/¹³C): Assigns proton environments (e.g., acetamide NH at δ 10.2 ppm) and carbon frameworks .
- Elemental analysis: Confirms purity (>95%) by matching calculated vs. experimental C/H/N/S values .
Advanced Research Questions
Q. How can computational methods enhance the prediction of this compound’s pharmacokinetic properties and target binding affinity?
- Answer: Quantum chemical calculations (e.g., density functional theory) model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity . Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets (e.g., kinase active sites), leveraging crystal structure data from related imidazo-thiazole derivatives . Pharmacokinetic parameters (e.g., logP for lipophilicity) are estimated using software like Schrödinger’s QikProp, validated against experimental ADME assays .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer: Discrepancies often arise from assay variability (e.g., cell lines, incubation times). To address this:
- Dose-response curves: Establish IC₅₀ values under standardized conditions (e.g., 48-hour incubation in MCF-7 cells) .
- Off-target screening: Use proteome-wide assays (e.g., kinase profiling) to identify confounding interactions .
- Structural analogs: Compare activity trends with derivatives (e.g., fluorophenyl vs. bromophenyl substitutions) to isolate substituent effects .
Q. How do substituents (e.g., bromo, fluoro) influence the compound’s electronic properties and metabolic stability?
- Answer: The 4-bromophenyl group enhances halogen bonding with target proteins, while the 4-fluorophenyl moiety increases metabolic stability by resisting oxidative degradation . Electrostatic potential maps (derived from X-ray data) show electron-withdrawing effects from fluorine, reducing π-π stacking interactions but improving solubility . Metabolic studies in liver microsomes quantify stability using LC-MS to track demethylation or glucuronidation pathways .
Methodological Tables
Table 1: Key Synthetic Parameters for Optimized Yield
| Parameter | Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF vs. Ethanol | +20% in DMF | |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | +15% efficiency | |
| Reaction Time | 12 hrs (reflux) vs. 8 hrs | No significant |
Table 2: Biological Activity Comparison with Analogues
| Compound | IC₅₀ (μM) in HeLa Cells | LogP | Metabolic Half-life (h) | Reference |
|---|---|---|---|---|
| Target Compound | 0.45 ± 0.02 | 3.2 | 4.8 | |
| 4-Chlorophenyl Analog | 1.2 ± 0.1 | 3.8 | 3.2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
